
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and post-operative pain. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body.
作用机制
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, diclofenac reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of COX enzymes, which reduces the production of prostaglandins. 5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of lipid compounds that are involved in inflammation. Additionally, diclofenac has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
实验室实验的优点和局限性
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, its well-established mechanism of action and therapeutic effects make it a reliable tool for studying inflammation and pain. However, there are also limitations to the use of diclofenac in lab experiments. Its effects may be influenced by factors such as route of administration, dose, and duration of treatment. Additionally, its effects may be influenced by the specific model or system being studied.
未来方向
There are several future directions for research on diclofenac. One area of interest is the potential use of diclofenac in the treatment of cancer. Further studies are needed to determine the mechanisms by which diclofenac inhibits the growth of cancer cells, as well as its potential use in combination with other cancer treatments. Another area of interest is the development of new formulations of diclofenac that may enhance its therapeutic effects or reduce its side effects. Additionally, further studies are needed to determine the long-term safety and efficacy of diclofenac use in various patient populations.
合成方法
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide can be synthesized through several methods, including the condensation of 2-ethoxybenzoyl chloride with 3,5-dichloroaniline, followed by the reaction of the resulting product with sodium sulfite. Another common method involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the addition of 3,5-dichloroaniline and sodium sulfite.
科学研究应用
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has been extensively studied for its therapeutic effects in various inflammatory conditions. It has been shown to be effective in reducing pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-2-21-13-4-3-9(15)8-14(13)22(19,20)18-12-6-10(16)5-11(17)7-12/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBLCTZDRGOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)



![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
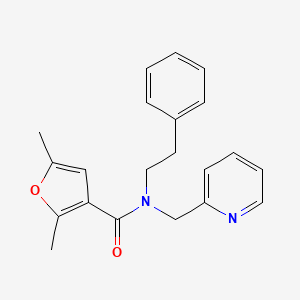
![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)

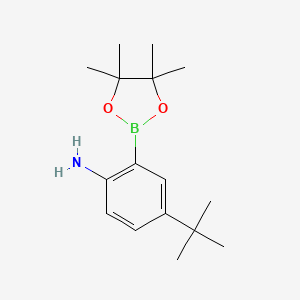
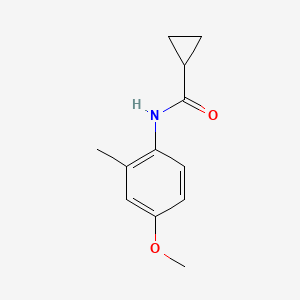
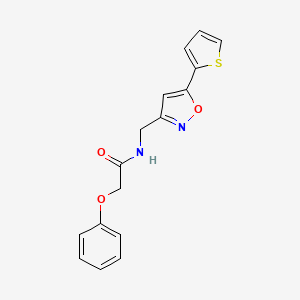
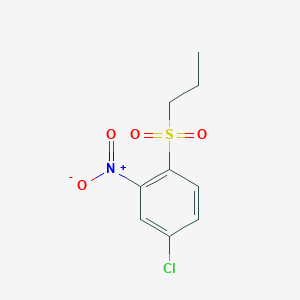
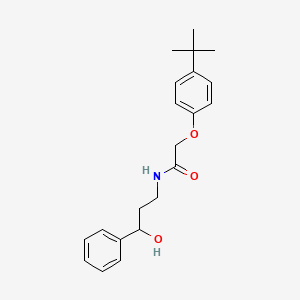
![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)